molecular formula C15H17ClN2O3S B5123606 2-Methoxyethyl 6-(4-chlorophenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

2-Methoxyethyl 6-(4-chlorophenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B5123606
M. Wt: 340.8 g/mol
InChI Key: VVQOGUPSGYGTQT-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyrimidine (DHPM) class, a scaffold renowned for its pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities . Structurally, it features:

  • 6-position: A 4-chlorophenyl substituent, contributing steric bulk and electron-withdrawing effects.
  • Ester moiety: A 2-methoxyethyl chain at the 5-carboxylate position, which may improve lipophilicity compared to shorter alkyl esters (e.g., methyl or ethyl).

Properties

IUPAC Name

2-methoxyethyl 4-(4-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3S/c1-9-12(14(19)21-8-7-20-2)13(18-15(22)17-9)10-3-5-11(16)6-4-10/h3-6,13H,7-8H2,1-2H3,(H2,17,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQOGUPSGYGTQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)Cl)C(=O)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 6-(4-chlorophenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate then undergoes cyclization with thiourea to form the pyrimidine ring. The final step involves the esterification of the carboxyl group with 2-methoxyethanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 6-(4-chlorophenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxyethyl 6-(4-chlorophenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 6-(4-chlorophenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name 6-Substituent 2-Substituent 5-Carboxylate Ester Key Properties
Target Compound 4-Chlorophenyl Sulfanyl (SH) 2-Methoxyethyl Enhanced lipophilicity; potential for H-bonding via SH group
Ethyl 6-(4-Methoxyphenyl)-4-Methyl-2-Oxo-1,3,6-Trihydropyrimidine-5-Carboxylate 4-Methoxyphenyl Oxo (O) Ethyl Reduced lipophilicity; electron-donating methoxy group may lower metabolic stability
2-[(2-Methoxyethyl)Sulfanyl]-4-(2-Methylpropyl)-6-Oxo-1,6-Dihydropyrimidine-5-Carbonitrile None (unsubstituted) 2-Methoxyethyl sulfanyl Carbonitrile (CN) Increased polarity due to CN; sulfanyl group enhances redox activity
Methyl 4-Methyl-2-(5-Methylfuran-2-Yl)-6-Sulfanylidene-1,6-Dihydropyrimidine-5-Carboxylate None (unsubstituted) 5-Methylfuran-2-yl Methyl Furan ring introduces π-π stacking potential; methyl ester limits solubility

Key Insights:

Substituent Effects on Bioactivity: The 4-chlorophenyl group in the target compound likely enhances binding to hydrophobic enzyme pockets compared to the 4-methoxyphenyl group in , which may reduce target affinity due to its electron-donating nature. The sulfanyl group (vs.

Ester Chain Impact on Pharmacokinetics :

  • The 2-methoxyethyl ester in the target compound may confer better membrane permeability than the methyl ester in , though it could reduce aqueous solubility compared to ethyl analogs .

Crystallographic Analysis :

  • Software like SHELXL () and Mercury () are critical for comparing molecular geometries. For instance, the 4-chlorophenyl group’s planarity might be confirmed via Mercury’s void visualization tools , while SHELXL could refine its torsional angles .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows the Biginelli reaction, similar to analogs in . However, introducing the 2-methoxyethyl ester may require specialized protecting groups to avoid side reactions with the sulfanyl moiety.

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